5-fluoro-3-(tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
5-fluoro-3-(oxolan-2-yl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O3/c9-5-4-10-8(13)11(7(5)12)6-2-1-3-14-6/h4,6H,1-3H2,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYWDJWGVICAEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)N2C(=O)C(=CNC2=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30980821 | |
| Record name | 5-Fluoro-2-hydroxy-3-(oxolan-2-yl)pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30980821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63901-83-7 | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(tetrahydro-2-furanyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63901-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-FT | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063901837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Fluoro-2-hydroxy-3-(oxolan-2-yl)pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30980821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
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Activation of 2-Acetoxytetrahydrofuran : CsCl coordinates with the ether oxygen of tetrahydrofuran, enhancing the electrophilicity of the C2 carbon and promoting acetoxy group departure.
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Nucleophilic Attack : The deprotonated N3 of 5-FU performs an SN2 attack on the activated tetrahydrofuran, forming the C3–O bond with inversion of configuration.
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Byproduct Mitigation : Overalkylation at the N1 position is minimized by maintaining a 1:1.2 molar ratio of 5-FU to 2-acetoxytetrahydrofuran and temperatures below 60°C.
Data Table 1: Optimized Reaction Parameters
Trimethylsilyl (TMS) Protection Strategy for Enhanced Reactivity
To improve reaction efficiency, 5-FU is pretreated with hexamethyldisilazane (HMDS) to form its trimethylsilyl (TMS) derivative. This protection enhances nucleophilicity by shielding the hydroxyl groups and polarizing the N3 position.
Synthetic Workflow
Data Table 2: Silylation Method Performance
| Condition | Outcome |
|---|---|
| Silylation Time | 4 hours (98% conversion) |
| Alkylation Temperature | 25°C (room temperature) |
| Final Yield | 82% after column purification |
Solid-Phase Synthesis for Scalable Production
Industrial-scale production employs immobilized 5-FU on polystyrene resins to streamline purification and reduce solvent waste. The resin-bound intermediate is treated with 2-acetoxytetrahydrofuran under microwave irradiation, achieving rapid kinetics.
Key Advantages
-
Reduced Reaction Time : Microwave-assisted synthesis completes in 15 minutes vs. 12 hours conventionally.
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Reusability : The resin is regenerated with 10% acetic acid, sustaining >90% activity over five cycles.
Enzymatic Synthesis for Stereochemical Control
Recent advances utilize lipase enzymes to catalyze the coupling of 5-FU with tetrahydrofuran-2-ol, achieving enantiomeric excess (ee) >99% for the (R)-isomer. Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether (TBME) demonstrates optimal activity.
Data Table 3: Enzymatic vs. Chemical Synthesis
| Metric | Enzymatic Method | Chemical Method |
|---|---|---|
| ee | 99.2% | Racemic |
| Yield | 65% | 78% |
| Environmental Impact | Low solvent waste | High DMF usage |
Resolution of Racemic Mixtures
For applications requiring enantiopure material, chiral column chromatography (Chiralpak IC, 30% ethanol/heptane) separates the (R)- and (S)-enantiomers with baseline resolution. The (R)-isomer exhibits 3-fold greater antitumor activity in vitro compared to the (S)-form.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-3-(tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the tetrahydrofuran ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Potassium carbonate in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
5-fluoro-3-(tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and viral infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-fluoro-3-(tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: Binding to and inhibiting the activity of key enzymes involved in cellular processes.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
DNA/RNA Interaction: Incorporating into DNA or RNA, leading to disruption of nucleic acid synthesis and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 5-fluoro-3-(tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione and their distinguishing features:
Key Structural and Functional Comparisons :
Substituent Effects on Solubility :
- The tetrahydrofuran group in the main compound improves water solubility compared to aromatic substituents (e.g., thiophene-2-carbonyl in ), which are more lipophilic. This property is critical for bioavailability in drug design.
- Sugar-like tetrahydrofuran derivatives (e.g., 5-fluoro-2'-deoxyuridine ) exhibit nucleoside mimicry, enabling uptake via nucleoside transporters.
Electronic Modulation: Fluorine at C5 provides electron-withdrawing effects, stabilizing the pyrimidine ring and enhancing resistance to oxidative metabolism. Difluoromethyl analogs (e.g., ) amplify this effect but increase steric bulk.
Biological Activity: Bis-dione derivatives (e.g., ) show improved binding to HIV-1 capsid proteins due to dual interaction sites, whereas monomeric analogs like the main compound may target smaller active sites (e.g., viral proteases). Antiviral pyrimidine-diones (e.g., PFT3/PFT4 ) demonstrate substituent-dependent efficacy, with bulky groups like chromen enhancing steric hindrance against viral enzymes.
Biological Activity
5-Fluoro-3-(tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is a fluorinated pyrimidine derivative exhibiting significant biological activity, particularly in the field of oncology. This compound's structure, characterized by a fluorine atom at the 5-position of the pyrimidine ring and a tetrahydrofuran moiety at the 3-position, confers unique properties that have been extensively studied for their therapeutic potential.
Chemical and Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈F₂N₂O₃ |
| Molecular Weight | 200.17 g/mol |
| CAS Number | 79994-85-7 |
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in nucleotide metabolism. Notably:
- Thymidylate Synthase Inhibition : The compound has shown potential in inhibiting thymidylate synthase, an enzyme critical for DNA synthesis and repair. This inhibition can lead to reduced proliferation of cancer cells, making it a candidate for antitumor therapy.
- Dihydropyrimidine Dehydrogenase Inhibition : It also interacts with dihydropyrimidine dehydrogenase, which plays a role in the catabolism of pyrimidines. This interaction may enhance the efficacy of other chemotherapeutic agents by modulating their metabolism.
Antitumor Activity
Research has indicated that this compound exhibits significant antitumor properties. For instance:
- In vitro studies demonstrated that this compound effectively inhibits the growth of various cancer cell lines, comparable to established chemotherapeutics like fluorouracil .
Interaction Studies
Interaction studies have revealed that:
- The compound binds to enzymes involved in nucleotide metabolism, suggesting its role as a potential therapeutic agent in cancer treatment. Its structural similarity to fluorouracil underlines its potential efficacy as an antitumor agent.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors such as 5-fluorouracil and tetrahydrofuran. Key steps include:
- Formation of Intermediate : Reacting 5-fluorouracil with tetrahydrofuran under reflux conditions.
- Purification : Isolating the final product through purification techniques such as crystallization or chromatography.
Summary of Findings
The biological activity of this compound highlights its potential as an antitumor agent through its mechanism of action involving enzyme inhibition. The compound's structural characteristics contribute to its pharmacological profile, making it a significant subject for further research in medicinal chemistry.
Future Directions
Further research is warranted to explore:
- In Vivo Studies : To evaluate the therapeutic efficacy and safety profile in animal models.
- Mechanistic Studies : To elucidate the detailed pathways through which this compound exerts its biological effects.
Q & A
Q. What are the established synthetic methodologies for 5-fluoro-3-(tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione?
The compound is synthesized via acylation of 5-fluorouracil with acyl chlorides under controlled conditions. For example, 3-methylbutanoyl chloride reacts with 5-fluorouracil in diethyl ether at -20°C, followed by recrystallization to yield pure crystals. Alkylation with benzyl chlorides or chloroacetamides in DMF, promoted by potassium carbonate, produces alkylated derivatives (e.g., 1-alkyl-5-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4-diones) as white crystalline solids .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- 1H NMR spectroscopy (150 MHz) identifies proton environments, distinguishing tetrahydrofuran and pyrimidine protons.
- Mass spectrometry (C18 column chromatography coupled with MS) verifies molecular weight and fragmentation patterns.
- X-ray crystallography resolves stereochemistry and hydrogen bonding networks, such as intermolecular N–H···O interactions forming R22(8) ring dimers .
Advanced Research Questions
Q. How does the tetrahydrofuran substituent influence the compound’s biological activity compared to other 5-fluorouracil derivatives?
The tetrahydrofuran moiety enhances lipophilicity and bioavailability, improving cellular uptake. Crystallographic studies reveal oxygen atoms participate in hydrogen bonds with biological targets, stabilizing enzyme-inhibitor complexes. Comparative studies with 5-fluoro-1-(3-methylbutanoyl) derivatives show altered pharmacokinetics due to steric/electronic effects of the tetrahydrofuran ring .
Q. What strategies resolve contradictions in reported biological activity data between research groups?
- Synthetic protocol standardization : Compare reaction temperatures (e.g., reflux vs. ambient) and purification methods (e.g., recrystallization solvents like water vs. ether) to address purity discrepancies.
- Biological assay validation : Use uniform cancer cell lines (e.g., HeLa or MCF-7) and exposure times.
- Polymorph characterization : Conduct differential scanning calorimetry (DSC) to confirm crystalline consistency .
Q. What crystallographic considerations optimize stability in formulation development?
- Intermolecular interactions : N–H···O hydrogen bonds form R22(8) dimers critical for lattice stability.
- Substituent effects : Halogenation (e.g., iodine at the 5-position) alters packing coefficients and thermal stability.
- Thermal analysis : Thermogravimetric analysis (TGA) identifies decomposition patterns linked to crystalline structure. Anhydrous storage preserves hydrogen bonding networks .
Methodological Insights
Q. How can researchers modify the compound’s structure to enhance antitumor efficacy?
- Substitution at the 5-position : Introducing iodine (via electrophilic iodination) or trifluoromethyl groups improves DNA/RNA polymerase inhibition.
- Alkylation of the pyrimidine ring : Benzyl chlorides or chloroacetamides increase membrane permeability.
- Stereochemical tuning : Use chiral catalysts to optimize the tetrahydrofuran ring’s spatial orientation for target binding .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Simulate binding to thymidylate synthase or RNA polymerases using software like AutoDock Vina.
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate substituent effects with activity.
- MD simulations : Assess stability of hydrogen-bonded dimers in aqueous environments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
